(S)-2-Tert-butoxycarbonylamino-3-(4-fluoro-phenyl)-propionic acid methyl ester
Overview
Description
(S)-2-Tert-butoxycarbonylamino-3-(4-fluoro-phenyl)-propionic acid methyl ester is a chiral compound that is often used in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions. The presence of a fluorophenyl group adds to its versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Tert-butoxycarbonylamino-3-(4-fluoro-phenyl)-propionic acid methyl ester typically involves the following steps:
Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the ester: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorobenzene derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to introduce the tert-butoxycarbonyl group in a more sustainable and efficient manner compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Tert-butoxycarbonylamino-3-(4-fluoro-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(S)-2-Tert-butoxycarbonylamino-3-(4-fluoro-phenyl)-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-Tert-butoxycarbonylamino-3-(4-fluoro-phenyl)-propionic acid methyl ester involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This allows the compound to participate in further chemical reactions, such as forming peptide bonds in protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Tert-butoxycarbonylamino-3-phenyl-propionic acid methyl ester: Similar structure but lacks the fluorine atom.
(S)-2-Tert-butoxycarbonylamino-3-(4-chloro-phenyl)-propionic acid methyl ester: Similar structure but contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (S)-2-Tert-butoxycarbonylamino-3-(4-fluoro-phenyl)-propionic acid methyl ester imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
methyl (2S)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKFYKNIJQMDLZ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001153862 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-fluoro-L-phenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001153862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134362-34-8 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-fluoro-L-phenylalanine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134362-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-fluoro-L-phenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001153862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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